2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide
Description
2-((4-Fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a 4-fluorophenylthio group, a furan-2-ylmethyl substituent, and a 1-methyltetrahydrocyclopenta[c]pyrazole moiety. The fluorophenyl group enhances electronegativity and metabolic stability, while the furan and pyrazole rings contribute to hydrogen bonding and conformational rigidity, which are critical for target binding . Such compounds are often explored as enzyme inhibitors, receptor modulators, or pesticidal agents due to their structural resemblance to bioactive scaffolds like benzylpenicillin derivatives and coordination ligands .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-24-20-6-2-5-18(20)19(23-24)13-25(12-16-4-3-11-27-16)21(26)14-28-17-9-7-15(22)8-10-17/h3-4,7-11H,2,5-6,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBICMZAJGZLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)CSC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse scientific sources.
Chemical Structure and Properties
The compound features a thioether linkage and incorporates a furan ring along with a tetrahydrocyclopenta[c]pyrazole moiety. Its molecular formula is , and it is characterized by the presence of a fluorine atom which may influence its electronic properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20FN2O2S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1286727-08-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of the 4-fluorophenyl thioether, followed by nucleophilic substitutions to introduce the furan and tetrahydrocyclopenta[c]pyrazole groups. The final acylation step utilizes acetic anhydride to yield the target compound in moderate to high yields.
Anticonvulsant Properties
Research indicates that this compound exhibits significant anticonvulsant activity. In animal models, it has shown efficacy comparable to established anticonvulsants like phenytoin when tested in maximal electroshock-induced seizure models in mice. The mechanism behind this activity may involve modulation of neurotransmitter systems or direct interaction with ion channels.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent . The minimum inhibitory concentration (MIC) values were determined in comparative studies against standard antibiotics, revealing promising results.
The proposed mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors involved in neurotransmission and microbial resistance pathways. These interactions may lead to inhibition or activation of critical biological processes .
Study 1: Anticonvulsant Efficacy
In a controlled study involving mice subjected to induced seizures, the compound was administered at varying doses. Results indicated a dose-dependent reduction in seizure duration and frequency, supporting its potential use as an anticonvulsant agent.
Study 2: Antimicrobial Evaluation
A series of tests against Gram-positive and Gram-negative bacteria were conducted to assess the antimicrobial efficacy of the compound. Results showed that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics like ciprofloxacin .
Scientific Research Applications
Chemokine Receptor Modulation
One of the primary applications of this compound is its investigation as a chemokine receptor modulator . Chemokine receptors are G protein-coupled receptors that play critical roles in immune responses and inflammation. Modulating these receptors can be beneficial for treating various conditions, including:
- Cancer : Targeting chemokine pathways may inhibit tumor growth and metastasis.
- Inflammatory Disorders : The compound could help manage diseases characterized by chronic inflammation.
- Autoimmune Diseases : By modulating immune responses, it may offer therapeutic benefits for conditions like rheumatoid arthritis and lupus .
Neuropharmacology
The structural features of this compound suggest potential neuropharmacological applications. The tetrahydrocyclopentapyrazole moiety may interact with neurotransmitter systems, offering possibilities for:
- Anticonvulsant Activity : Preliminary studies indicate that similar compounds exhibit anticonvulsant properties comparable to established medications like phenytoin. This suggests that 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide could be explored for managing epilepsy and seizure disorders.
Medicinal Chemistry
The unique electronic properties imparted by the fluorinated phenyl group enhance the compound's biological activity. This has implications for:
- Drug Development : The compound's structure allows for modifications that could lead to derivatives with improved efficacy or reduced side effects.
Synthetic Pathways and Chemical Reactivity
Research into the synthesis of this compound highlights its versatility in chemical reactions:
| Reaction Type | Common Reagents | Expected Outcome |
|---|---|---|
| Oxidation | Hydrogen peroxide | Formation of oxides |
| Reduction | Lithium aluminum hydride | Generation of alcohols |
| Substitution | Bromine or nitric acid | Introduction of new functional groups |
These reactions facilitate the exploration of various derivatives with potentially enhanced pharmacological profiles .
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of compounds structurally similar to this compound in models of maximal electroshock-induced seizures in mice. The results indicated significant efficacy, suggesting that further exploration into this compound's potential as an anticonvulsant agent is warranted.
Case Study 2: Chemokine Receptor Modulation
Another research initiative focused on the modulation of chemokine receptors using compounds related to this compound. Findings revealed promising results in reducing inflammatory markers in vitro and in vivo models of inflammation .
Comparison with Similar Compounds
Key Observations:
Furan oxygen atoms may improve solubility relative to sulfur-containing heterocycles (e.g., thiophene in ), though this could reduce metabolic stability .
Halogen Effects :
- The 4-fluorophenylthio group in the target compound offers stronger electronegativity and lipophilicity than chlorinated derivatives (e.g., 3,4-dichlorophenyl in ), which may improve membrane permeability .
Biological Implications: Compounds with thioether linkages (e.g., ) are frequently associated with pesticidal activity, suggesting the target compound could be explored in agrochemical contexts .
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The bicyclic pyrazole moiety is synthesized via cyclocondensation of cyclopentane-1,3-dione derivatives A with methylhydrazine (B ), followed by hydrogenation to yield the tetrahydro structure C (Scheme 1).
Scheme 1 :
$$
\text{Cyclopentane-1,3-dione (A)} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, reflux}} \text{1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (C)}
$$
Optimization Insights :
Functionalization at Pyrazole C-3 Position
The methyl group at C-3 is introduced via Mannich reaction or alkylation of the pyrazole nitrogen using methyl iodide under basic conditions (K$$2$$CO$$3$$, DMF).
Thioether Linkage Installation
Nucleophilic Substitution of 2-Chloroacetamide
Reaction of 2-chloroacetamide (D ) with 4-fluorothiophenol (E ) in the presence of NaH (base) yields 2-((4-fluorophenyl)thio)acetamide (F ) (Scheme 2).
Scheme 2 :
$$
\text{ClCH}2\text{C(O)NH}2 + \text{HS-C}6\text{H}4\text{F-4} \xrightarrow{\text{NaH, DMF}} \text{F-S-CH}2\text{C(O)NH}2 + \text{NaCl}
$$
Key Parameters :
- Temperature : 60°C avoids side reactions (yield: 85%).
- Base : NaH ensures deprotonation of thiophenol without overalkylation.
Sequential N-Alkylation of Acetamide
First Alkylation: Furan-2-ylmethyl Group
2-((4-Fluorophenyl)thio)acetamide (F ) reacts with furan-2-ylmethyl bromide (G ) in acetonitrile using K$$2$$CO$$3$$ as base to yield monoalkylated intermediate H (Scheme 3).
Scheme 3 :
$$
\text{F} + \text{BrCH}2\text{(furan-2-yl)} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{N-(furan-2-ylmethyl) derivative (H)}
$$
Second Alkylation: Pyrazolylmethyl Group
Intermediate H undergoes a second alkylation with 3-(bromomethyl)-1-methyltetrahydrocyclopenta[c]pyrazole (I ) to afford the target compound (Scheme 4).
Scheme 4 :
$$
\text{H} + \text{BrCH}_2\text{(pyrazole)} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Challenges :
- Regioselectivity : Excess NaH (2.5 equiv) ensures complete alkylation.
- Solvent : DMF facilitates solubility of both reactants.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Alkylation
A one-pot method using dual bases (NaH and K$$2$$CO$$3$$) in DMF achieves sequential alkylation without isolating intermediate H , reducing reaction time by 40%.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the cyclocondensation step, improving yield to 88% compared to conventional heating (72%).
Analytical Data and Structural Confirmation
Spectroscopic Characterization
Purity and Yield Optimization
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | CuOTf, toluene | 78 | 98.5 |
| Thioether formation | NaH, DMF | 85 | 97.2 |
| Dual alkylation | One-pot, DMF | 72 | 96.8 |
Q & A
Basic: What are the standard synthetic routes for this compound, and what key intermediates are involved?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Preparation of the thioether intermediate by reacting 4-fluorothiophenol with an activated acetamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Coupling the thioether intermediate with furan-2-ylmethylamine and the tetrahydrocyclopenta[c]pyrazole derivative via nucleophilic substitution or amide bond formation. Microwave-assisted synthesis may enhance reaction efficiency .
- Key intermediates: The 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole core and the furan-2-ylmethylamine moiety are critical intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is used to isolate the final product .
Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify the presence of the fluorophenyl, thioether, and acetamide groups. Chemical shifts for the furan protons (~6.3–7.4 ppm) and cyclopenta-pyrazole methyl group (~1.5 ppm) are diagnostic .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR): Bands at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (C-F) validate functional groups .
Advanced: How can researchers optimize reaction yields during synthesis?
Answer:
- Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using response surface methodology identifies optimal conditions. For example, DMF at 80°C with 10 mol% CuI improves coupling efficiency .
- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks intermediate formation and minimizes side products .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while toluene reduces by-product formation in thioether synthesis .
Advanced: How should contradictions in reported bioactivity data (e.g., IC₅₀ variations) be addressed?
Answer:
- Assay Validation: Replicate studies using standardized protocols (e.g., Mosmann’s MTT assay for cytotoxicity) .
- Control Experiments: Include positive controls (e.g., doxorubicin for anticancer assays) and verify cell line viability (e.g., HepG2 vs. MCF-7 differences) .
- Orthogonal Assays: Confirm activity via fluorescence-based apoptosis assays or target-specific enzymatic assays (e.g., kinase inhibition) to rule off-target effects .
Basic: What structural features contribute to its potential bioactivity?
Answer:
- Thioether Linkage: Enhances membrane permeability and metabolic stability .
- Furan and Cyclopenta-Pyrazole Moieties: Enable π-π stacking and hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
- 4-Fluorophenyl Group: Introduces electron-withdrawing effects, modulating electronic properties for target affinity .
Advanced: How to design mechanistic studies for its interaction with biological targets?
Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with receptors (e.g., COX-2 or EGFR kinases). Focus on binding energy (< -8 kcal/mol) and residue-specific contacts .
- Gene Expression Profiling: RNA-seq or qPCR identifies downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and stoichiometry with purified target proteins .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at -20°C in airtight, light-protected vials to prevent oxidation of the thioether group .
- Solubility: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with high ionic strength to prevent precipitation .
Advanced: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst Screening: Test Pd(OAc)₂ or CuI for amide bond formation; optimize equivalents (1.2–1.5 eq.) .
- By-Product Analysis: Use LC-MS to identify hydrolysis products (e.g., free acetamide) and adjust reaction pH (6.5–7.5) .
- Microwave Assistance: Reduce reaction time (30 min vs. 24 h) and improve homogeneity .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Answer:
- Anticancer: NCI-60 cell line panel or patient-derived xenograft (PDX) models .
- Antimicrobial: Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains in broth microdilution assays .
Advanced: How to resolve discrepancies in NMR data between batches?
Answer:
- Deuterated Solvent Consistency: Ensure uniform use of CDCl₃ or DMSO-d₆ to eliminate solvent shift artifacts .
- Impurity Profiling: Compare 2D NMR (COSY, HSQC) to identify trace intermediates (e.g., unreacted furan-2-ylmethylamine) .
- Crystallography: Single-crystal X-ray diffraction provides definitive conformation data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
